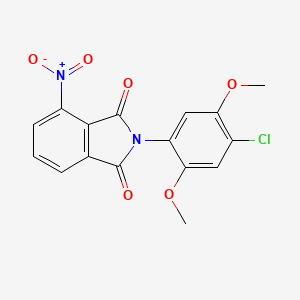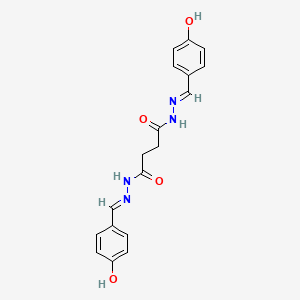
2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a chloro-substituted phenyl ring and a nitroisoindole moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
The synthesis of 2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione typically involves multiple steps, starting with the preparation of the chloro-dimethoxyphenyl precursor. One common method involves the reaction of 4-chloro-2,5-dimethoxyaniline with a suitable nitrating agent under controlled conditions to introduce the nitro group. The resulting intermediate is then subjected to cyclization reactions to form the isoindole ring. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve high yields and purity .
Análisis De Reacciones Químicas
2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include hydrogenation catalysts, reducing agents like sodium borohydride, and nucleophilic reagents.
Aplicaciones Científicas De Investigación
2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
2-(4-Chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione can be compared with other similar compounds, such as:
2,5-Dimethoxy-4-chloroamphetamine (DOC): A psychedelic drug with a similar chloro-dimethoxyphenyl structure but different pharmacological properties.
2,5-Dimethoxy-4-chlorophenethylamine (2C-C): Another compound with a similar structure, known for its psychoactive effects. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H11ClN2O6 |
|---|---|
Peso molecular |
362.72 g/mol |
Nombre IUPAC |
2-(4-chloro-2,5-dimethoxyphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H11ClN2O6/c1-24-12-7-11(13(25-2)6-9(12)17)18-15(20)8-4-3-5-10(19(22)23)14(8)16(18)21/h3-7H,1-2H3 |
Clave InChI |
HCVRCOZSVDQRSN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11708198.png)
![3,5-dibromo-N-{2-[(4-bromonaphthalen-1-yl)oxy]-5-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11708215.png)
![4-bromo-2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708222.png)
![4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11708228.png)


![N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-2-carbohydrazide](/img/structure/B11708258.png)
![4-chloro-2-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11708260.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708269.png)
![ethyl (2E)-2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11708271.png)

![N-{2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}benzamide](/img/structure/B11708275.png)
![2-[(3E)-3-[2-(2-Nitrophenyl)hydrazin-1-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-phenylacetamide](/img/structure/B11708277.png)
![4-{acetyl[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B11708279.png)
